molecular formula C15H21FN2O2S B2391889 N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415456-33-4

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2391889
CAS RN: 2415456-33-4
M. Wt: 312.4
InChI Key: GZVWFWFSIDBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide, also known as FC-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-4 belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound has been found to inhibit the activation of these pathways, which are involved in cell growth, proliferation, and survival. Moreover, this compound has been shown to inhibit the expression of various proteins such as cyclin D1, Bcl-2, and COX-2, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines and oxidative stress in various tissues. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several advantages for lab experiments. This compound is relatively stable and has a high purity, which makes it suitable for large-scale production. Moreover, this compound has been found to exhibit potent activity against various diseases, which makes it a promising candidate for drug development. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied in humans, which limits its clinical applications.

Future Directions

There are several future directions for N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide research. One direction is to investigate the efficacy of this compound in combination with other drugs for cancer treatment. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the development of novel formulations of this compound with improved solubility and bioavailability is another area of future research. Additionally, the investigation of the potential neuroprotective effects of this compound in neurodegenerative diseases is another promising direction for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent activity against various diseases such as cancer, inflammation, and neurological disorders. Moreover, this compound has been shown to have a mechanism of action that involves the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, which makes it a promising candidate for drug development.

Synthesis Methods

The synthesis of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves the reaction of 4-fluorobenzylamine with cyclopropanesulfonyl chloride in the presence of a base, followed by the addition of piperidine. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method of this compound is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has been found to exhibit potent activity against various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVWFWFSIDBLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.